



# Application Notes and Protocols for 80-O18 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 80-O18    |           |
| Cat. No.:            | B15574671 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA vaccines.[1] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The PEGylated lipid is crucial for controlling particle size and providing a hydrophilic shield to reduce clearance by the immune system. However, concerns about the potential for immunogenic reactions to polyethylene glycol (PEG) have prompted research into alternatives.[4]

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing Polysorbate 80 (PS-80) as a substitute for traditional PEGylated lipids. It is hypothesized that the "80" in "80-O18" refers to Polysorbate 80. The "O18" designation remains unclear from publicly available information and may refer to a specific component, such as the oleic acid tail in Polysorbate 80, or a proprietary ionizable lipid. The following protocols are based on a formulation utilizing Polysorbate 80, which has been shown to produce stable and effective LNPs for mRNA delivery.[5] Polysorbate 80 is a non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan and oleic acid, and it is widely used in pharmaceutical formulations.[6][7]

These PS-80 containing LNPs have been shown to alter biodistribution, potentially enhancing delivery to immune-relevant organs like the spleen, and may offer improved stability.[6][5]



# Materials and Equipment Lipids and Reagents

- Ionizable Lipid (e.g., DLin-MC3-DMA)
- Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine DSPC)
- Cholesterol
- Polysorbate 80 (PS-80)
- mRNA cargo
- Ethanol (200 Proof, absolute)
- Sodium Acetate Buffer (10 mM, pH 4.5)
- Phosphate Buffered Saline (1x PBS, pH 7.4)
- Sucrose (for cryoprotection)
- Nuclease-free water

## **Equipment**

- Microfluidic mixing system (e.g., NanoAssemblr) or a T-junction mixer
- Syringe pumps
- Vials and syringes
- Dynamic Light Scattering (DLS) instrument for size, polydispersity index (PDI), and zeta potential measurement
- Fluorometer and Quant-iT RiboGreen assay kit (or similar) for mRNA quantification and encapsulation efficiency
- Dialysis cassettes or tangential flow filtration (TFF) system for buffer exchange



- Sterile filters (0.22 μm)
- Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)

# Experimental Protocols Preparation of Lipid Stock Solution

The lipid components are first dissolved in ethanol to create a stock solution.

### Protocol:

- Bring all lipids to room temperature.
- Prepare individual stock solutions of the ionizable lipid, DSPC, and cholesterol in absolute ethanol. Gentle heating may be required for complete dissolution.
- Based on the desired molar ratio, combine the individual lipid stock solutions and Polysorbate 80 into a single ethanol solution. A well-documented molar ratio for a PS-80 LNP formulation is 52:8:37:3 (DLin-MC3-DMA:DSPC:Cholesterol:PS-80).[5]
- For this specific ratio, prepare a total lipid concentration of 50 mM in ethanol.[5]
- Vortex the final lipid mixture to ensure homogeneity.

### **Preparation of Aqueous mRNA Solution**

The mRNA is diluted in an acidic aqueous buffer to facilitate encapsulation.

### Protocol:

- Thaw the mRNA stock solution on ice.
- Dilute the mRNA to the desired concentration (e.g., 200  $\mu$ g/mL) in a 10 mM sodium acetate buffer at pH 4.5.[5]
- · Keep the mRNA solution on ice until use.

## **Lipid Nanoparticle Formulation using Microfluidics**



The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic system to induce LNP self-assembly.

### Protocol:

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
- Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.[5]
- Set the total flow rate to 12 mL/min.[5]
- Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and encapsulate the mRNA, forming LNPs.
- The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, should be targeted. A ratio of 14 has been used successfully.[5]
- · Collect the resulting LNP dispersion.

## **Downstream Processing: Dialysis and Sterilization**

The newly formed LNPs are in an ethanol-containing acidic buffer. The buffer needs to be exchanged to a physiological pH, and the ethanol removed.

#### Protocol:

- Immediately after formation, dilute the LNP suspension with 1x PBS (pH 7.4) to reduce the ethanol concentration. For formulations intended for cryopreservation, this dilution can be done with a PBS solution containing a cryoprotectant like sucrose (e.g., 10% w/v).[5]
- Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
- Perform dialysis against 1x PBS (pH 7.4) at 4°C with several buffer changes over 24 hours to remove ethanol and raise the pH.



- Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for buffer exchange.
- · After dialysis, recover the LNP suspension.
- For in vitro and in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[5]

## Characterization of 80-O18 (PS-80) LNPs

Accurate characterization is critical to ensure the quality and consistency of the LNP formulation.

## Particle Size, Polydispersity Index (PDI), and Zeta Potential

### Methodology:

- Instrumentation: Dynamic Light Scattering (DLS).
- Protocol:
  - Dilute a small aliquot of the final LNP suspension in 1x PBS.
  - Measure the hydrodynamic diameter (particle size) and PDI.
  - For zeta potential, dilute the sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading of the surface charge.
  - Perform measurements in triplicate.

## mRNA Encapsulation Efficiency

### Methodology:

• Assay: Quant-iT RiboGreen assay or a similar fluorescence-based assay.



### · Protocol:

- Prepare two sets of samples from the LNP formulation.
- In the first set, measure the amount of free, unencapsulated mRNA.
- In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total mRNA content.
- The encapsulation efficiency (EE) is calculated using the following formula: EE (%) =
   [(Total mRNA Free mRNA) / Total mRNA] x 100

## **Data Presentation**

The following tables summarize expected quantitative data for PS-80 LNP formulations based on published literature.[5]

Table 1: Formulation Parameters for PS-80 LNP Synthesis

| Parameter                                        | Value                        | Reference |
|--------------------------------------------------|------------------------------|-----------|
| Lipid Molar Ratio<br>(Ionizable:DSPC:Chol:PS-80) | 52:8:37:3                    | [5]       |
| Total Lipid Concentration in Ethanol             | 50 mM                        | [5]       |
| mRNA Concentration in Aqueous Buffer             | 200 μg/mL                    | [5]       |
| Aqueous Buffer                                   | 10 mM Sodium Acetate, pH 4.5 | [5]       |
| Flow Rate Ratio<br>(Aqueous:Organic)             | 3:1                          | [5]       |
| Total Flow Rate                                  | 12 mL/min                    | [5]       |
| N/P Ratio                                        | 14                           | [5]       |

Table 2: Physicochemical Characteristics of PS-80 LNPs



| Characteristic                     | Typical Value          |
|------------------------------------|------------------------|
| Particle Size (Z-average diameter) | 80 - 120 nm            |
| Polydispersity Index (PDI)         | < 0.2                  |
| Zeta Potential                     | Near-neutral at pH 7.4 |
| Encapsulation Efficiency           | > 90%                  |

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for 80-O18 (Polysorbate 80) Lipid Nanoparticle Formulation.





Click to download full resolution via product page

Caption: Conceptual Structure of an 80-O18 (Polysorbate 80) LNP.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ozbiosciences.com [ozbiosciences.com]
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies Inside Therapeutics [insidetx.com]
- 3. An ionizable lipid toolbox for RNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysorbate 80-containing ionizable lipid nanoparticles for mRNA delivery Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. A Polysorbate-Based Lipid Nanoparticle Vaccine Formulation Induces In Vivo Immune Response Against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 80-O18 Lipid Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574671#80-o18-lipid-nanoparticle-formulation-protocol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com